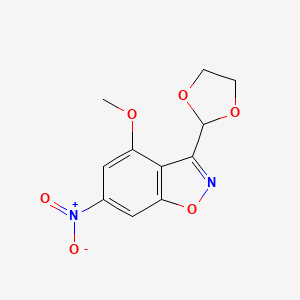
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, also known as MPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). It binds to the DAT and prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular levels of dopamine, which is associated with the therapeutic effects of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular levels of dopamine. This increase in dopamine levels is associated with the therapeutic effects of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, which include improved motor function, increased attention, and reduced impulsivity. 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has also been shown to exhibit antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in lab experiments include its potent and selective inhibition of the dopamine transporter (DAT), which allows for the study of the role of dopamine in various neurological and psychiatric disorders. The limitations of using 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. One direction is the development of novel analogs of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine with improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the therapeutic potential of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Additionally, the role of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine in drug addiction and substance abuse disorders is an area of active research.
Méthodes De Synthèse
The synthesis of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine involves the condensation of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-phenoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular levels of dopamine, which is associated with the therapeutic effects of 4-(2-methoxyphenyl)-N-(3-phenoxybenzylidene)-1-piperazinamine.
Propriétés
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-28-24-13-6-5-12-23(24)26-14-16-27(17-15-26)25-19-20-8-7-11-22(18-20)29-21-9-3-2-4-10-21/h2-13,18-19H,14-17H2,1H3/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULWRMXSWNHGI-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
acetate](/img/structure/B5917064.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)